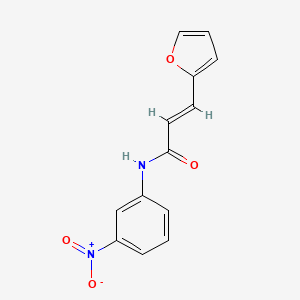

3-(2-furyl)-N-(3-nitrophenyl)acrylamide

Description

Contextualization within Modern Organic Synthesis

Acrylamide (B121943) derivatives are integral to modern organic synthesis due to their dual reactivity. The vinyl group can participate in various addition reactions, while the amide functionality offers opportunities for substitution and modification. This versatility allows chemists to construct complex molecular architectures. The synthesis of acrylamides often involves the reaction of an amine with an activated acrylic acid derivative, a process that is generally efficient and adaptable to a wide range of substrates. researchgate.net

In contemporary synthesis, acrylamide-based polymers are of significant interest. Polyacrylamides are widely used as flocculants in water treatment, in gel electrophoresis for separating biological macromolecules, and in the manufacturing of various materials. acs.orgnih.gov The ability to introduce specific functional groups onto the acrylamide scaffold, as seen in 3-(2-furyl)-N-(3-nitrophenyl)acrylamide, allows for the fine-tuning of the resulting polymer's properties or the biological activity of the small molecule. mdpi.com

Significance of Furan (B31954) and Nitrophenyl Moieties in Chemical Research

The structure of this compound incorporates two key heterocyclic and aromatic moieties: a furan ring and a nitrophenyl group. Both of these structural motifs are of considerable importance in chemical and pharmaceutical research.

The Furan Moiety: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. It is a common scaffold found in numerous natural products and biologically active compounds. numberanalytics.comacs.org Its presence can influence a molecule's solubility, metabolic stability, and receptor-binding affinity. utripoli.edu.ly Furan derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comresearchgate.net In organic synthesis, the furan ring is a versatile building block that can undergo a variety of transformations, including Diels-Alder reactions, to create more complex molecular structures. acs.org

The Nitrophenyl Moiety: The nitrophenyl group, a benzene (B151609) ring substituted with a nitro group (NO₂), is a strong electron-withdrawing group. This property significantly influences the electronic character of the molecule, affecting its reactivity and potential biological interactions. nih.gov The nitro group can be reduced to an amino group, providing a synthetic handle for further functionalization. Compounds containing nitrophenyl groups have been explored for various applications, including as antimicrobial and anticancer agents. researchgate.netacs.org The position of the nitro group on the phenyl ring (ortho, meta, or para) can have a profound impact on the compound's properties and biological activity.

Overview of N-Substituted Acrylamide Scaffolds in Academic Inquiry

N-substituted acrylamides, where a substituent is attached to the nitrogen atom of the amide group, represent a broad and extensively studied class of compounds. The nature of the N-substituent can dramatically alter the physical, chemical, and biological properties of the acrylamide. This class of compounds has been the subject of intense academic inquiry due to their potential applications in medicinal chemistry, materials science, and as research probes.

In medicinal chemistry, N-substituted acrylamides have been investigated as potential therapeutic agents targeting a variety of diseases. For example, certain derivatives have shown promise as enzyme inhibitors and anticancer agents. nih.gov The acrylamide moiety can act as a Michael acceptor, enabling covalent interactions with biological targets, which can lead to potent and long-lasting effects.

In materials science, N-substituted acrylamides are used as monomers in the synthesis of functional polymers. nih.gov By carefully selecting the N-substituent, polymers with specific properties, such as thermal responsiveness or tailored surface adhesion, can be prepared. These "smart" polymers have applications in areas such as drug delivery, tissue engineering, and sensor technology. rsc.org The synthesis of novel N-substituted acrylamides continues to be an active area of research, with scientists exploring new synthetic methodologies and investigating the structure-activity relationships of these versatile compounds. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(7-6-12-5-2-8-19-12)14-10-3-1-4-11(9-10)15(17)18/h1-9H,(H,14,16)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXFJLORZXYVTA-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformation Pathways

Strategic Retrosynthetic Analysis of the Acrylamide (B121943) Scaffold

A retrosynthetic analysis of 3-(2-furyl)-N-(3-nitrophenyl)acrylamide identifies the most logical bond disconnections for a practical synthesis. The primary and most evident disconnection is at the amide C-N bond, a common strategy in organic synthesis. sigmaaldrich.com This approach simplifies the target molecule into two key precursors:

3-(2-furyl)acrylic acid

Further deconstruction of 3-(2-furyl)acrylic acid via a disconnection of the carbon-carbon double bond points towards a condensation reaction. This suggests that the acrylic acid moiety can be formed from furfural (B47365) (furan-2-carbaldehyde) and a two-carbon component, such as malonic acid in a Knoevenagel or Doebner condensation. organic-chemistry.orgnih.gov

This two-step retrosynthetic pathway is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

Optimized Reaction Conditions for Targeted Synthesis

Based on the retrosynthetic blueprint, the forward synthesis requires careful optimization of reaction conditions to ensure high yield and selectivity, particularly concerning the geometry of the alkene.

The synthesis of the 3-(2-furyl)acrylic acid intermediate is typically achieved through a condensation reaction. The Doebner modification of the Knoevenagel condensation, which involves reacting furfural with malonic acid in the presence of a basic catalyst like pyridine (B92270) or piperidine, is a highly effective method. mdpi.comresearchgate.net

Once the acrylic acid is formed, the subsequent amide bond formation with 3-nitroaniline is the critical step. While direct thermal amidation is possible, it often requires high temperatures. rsc.org Catalytic methods are generally preferred for their efficiency and milder conditions. A variety of coupling agents and catalytic systems can be employed for this transformation. rsc.orgresearchgate.net

| Catalyst / Reagent | Description | Key Advantages |

| Carbodiimides (EDC, DCC) | Zero-valent carbon reagents that activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. | Robust, widely used, and effective for a broad range of substrates. researchgate.net |

| Phosphonium/Uronium Salts (HBTU, HATU, T3P) | These reagents activate the carboxylic acid, facilitating rapid amide bond formation under mild conditions. | High yields, short reaction times, and suppression of side reactions. rsc.org |

| Organocatalysts (Boric Acid Derivatives) | Metal-free catalysts that can activate carboxylic acids for direct amidation at room temperature, representing a greener alternative. sigmaaldrich.com | Avoids metal contamination and often uses less hazardous reagents. |

| Transition Metal Catalysts (Ti, Zr, Ru-based) | Homogeneous metal catalysts can enable direct amidation of carboxylic acids or oxidative amidation from aldehydes. rsc.org | High atom economy, with water as the primary byproduct in direct amidation. sigmaaldrich.com |

A particularly efficient one-pot method is the Doebner-Knoevenagel condensation which can directly yield acrylamides, bypassing the isolation of the acrylic acid intermediate. This method offers high selectivity for the desired E-isomer under mild, organocatalytic conditions. organic-chemistry.org

The carbon-carbon double bond in the acrylamide structure can exist as either the E (trans) or Z (cis) stereoisomer. chemaxon.comuou.ac.in Controlling the stereochemical outcome is crucial, as isomers can have different properties. chromatographyonline.com

Generation : In condensation reactions like the Doebner-Knoevenagel, the thermodynamic stability of the product often dictates the stereochemistry. The E-isomer of this compound is generally the major product due to reduced steric hindrance between the furan (B31954) and the amide groups. Syntheses using this method can achieve E/Z selectivity ratios of ≥95:5. organic-chemistry.org

Separation and Isomerization : If a mixture of isomers is formed, they can typically be separated using chromatographic techniques like column chromatography or supercritical fluid chromatography (SFC). chromatographyonline.com Furthermore, photoisomerization can be used to convert one isomer into the other, which can be useful for obtaining pure samples of the less stable isomer for characterization. rsc.org

The characterization and assignment of the E and Z isomers are confirmed using techniques such as 1H-NMR spectroscopy, by analyzing the coupling constants of the vinylic protons, and single-crystal X-ray diffraction. mdpi.comrsc.org

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental footprint. mdpi.com

Atom Economy : Catalytic methods for amide bond formation are superior to those using stoichiometric coupling agents, as they generate less waste. sigmaaldrich.comrsc.org Direct amidation, where water is the only byproduct, is the most atom-economical approach.

Use of Catalysis : Employing catalytic reagents instead of stoichiometric ones is a core principle. Organocatalytic or biocatalytic systems are particularly attractive. sigmaaldrich.comrsc.org

Safer Solvents : Whenever possible, hazardous organic solvents should be replaced with greener alternatives like water or ethanol. Acrylamide synthesis can often be performed in water or with minimal solvent. mdpi.comresearchgate.net

Renewable Feedstocks : The furan moiety of the molecule is derived from furfural, a platform chemical that can be produced from lignocellulosic biomass (e.g., corn cobs, sugarcane bagasse). nih.gov This aligns with the principle of using renewable resources.

Energy Efficiency : The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.netresearchgate.net Biocatalytic methods, which operate under mild temperatures and pressures, are also highly energy-efficient. nih.govaalto.fi

Enzymatic strategies, such as using hydrolases in low-water systems or employing ATP-dependent enzymes, are emerging as powerful and sustainable methods for amide bond formation. rsc.org

Advanced Derivatization Strategies and Analogue Synthesis

The structure of this compound offers multiple points for chemical modification to generate a library of analogues.

The N-phenyl moiety, with its nitro substituent, is a prime target for derivatization. The nitro group is a versatile functional handle that can be readily transformed into other groups.

Reduction to an Amine : The most common transformation is the reduction of the nitro group to an aniline (B41778) derivative, 3-amino-N-(3-(2-furyl)acrylamido)benzene. This can be achieved using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.

Further Reactions of the Amine : The resulting amino group opens up a vast array of subsequent chemical reactions:

Acylation/Sulfonylation : Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form new amides or sulfonamides.

Alkylation : Introduction of alkyl groups via reductive amination or direct alkylation.

Diazotization : Conversion to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

These derivatization strategies allow for systematic modification of the electronic and steric properties of the N-phenyl ring, enabling the exploration of structure-activity relationships in various applications. The synthesis of diverse acrylamide derivatives has been reported through similar multi-step sequences. nih.govmdpi.com

Functionalization of the Furyl Ring

The furan moiety is an electron-rich aromatic system, making it susceptible to a range of electrophilic substitution reactions. These transformations offer a direct route to introduce new functional groups onto the heterocyclic core, thereby modulating the electronic and steric properties of the parent molecule.

One of the most common modifications of the furan ring is electrophilic substitution , which typically occurs at the C5 position due to the activating effect of the oxygen atom and the directing influence of the acrylamide side chain. Standard electrophilic aromatic substitution protocols can be adapted for this purpose. For instance, nitration can be achieved using reagents like acetyl nitrate (B79036) (CH₃COONO₂) at low temperatures to prevent degradation of the furan ring. fayoum.edu.eg Similarly, halogenation can be performed, although direct reaction with elemental halogens like bromine can be vigorous and may lead to polymerization; therefore, milder brominating agents or indirect methods are often preferred. fayoum.edu.eg

Acylation of the furan ring represents another powerful tool for functionalization. Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) in the presence of a mild Lewis acid catalyst such as tin(IV) chloride (SnCl₄), can introduce a ketone functionality. fayoum.edu.eg This ketone can then serve as a handle for further derivatization, such as reduction to an alcohol or conversion to an oxime.

Hydroarylation reactions of the furan-propenoic acid system can also be employed to introduce aryl groups. As demonstrated with related 3-(furan-2-yl)propenoic acid derivatives, treatment with arenes in the presence of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) can lead to the addition of an aryl group to the furan ring or the acrylamide double bond. nih.gov

A more advanced strategy involves the ring-opening of the furan moiety. Under specific acidic conditions, such as treatment with hydrochloric acid in acetic acid, the furan ring can be opened to form a 1,4-dicarbonyl compound. rsc.org This transformation fundamentally alters the core scaffold and provides access to a different class of linear or subsequently cyclized derivatives. rsc.org

| Reaction Type | Reagents and Conditions | Potential Product |

| Nitration | Acetyl nitrate (CH₃COONO₂) | 3-(5-nitro-2-furyl)-N-(3-nitrophenyl)acrylamide |

| Acylation | Acyl chloride, SnCl₄ | 3-(5-acyl-2-furyl)-N-(3-nitrophenyl)acrylamide |

| Hydroarylation | Arene, Trifluoromethanesulfonic acid (TfOH) | 3-(5-aryl-2-furyl)-N-(3-nitrophenyl)acrylamide |

| Ring Opening | Aqueous HCl / Acetic Acid | 1,4-dicarbonyl derivative |

Diversification at the Acrylamide Backbone

The acrylamide backbone contains two primary sites for chemical diversification: the α,β-unsaturated system and the amide linkage itself. These features allow for a wide array of chemical transformations to introduce structural and functional diversity.

The conjugated double bond of the acrylamide moiety is an excellent Michael acceptor , susceptible to nucleophilic addition reactions. ekb.egchimia.ch A variety of nucleophiles, including thiols (e.g., cysteine-containing peptides), amines, and carbanions, can be added across the double bond. This reactivity is particularly relevant in the context of covalent inhibitors, where the acrylamide group can react with nucleophilic residues in a biological target. chimia.ch The reactivity of the Michael acceptor can be fine-tuned by introducing substituents at the α- or β-positions. chimia.ch For example, an electron-withdrawing group at the α-position, such as a nitrile group to form a 2-cyanoacrylamide derivative, can enhance the electrophilicity of the β-carbon. ekb.eg

The amide bond itself can be a site for modification, although it is generally more stable. N-alkylation or N-arylation of the amide nitrogen is challenging but can be achieved under specific conditions. More commonly, variations are introduced by synthesizing the parent compound from a range of substituted anilines. For instance, employing different substituted anilines in the initial acylation with acryloyl chloride allows for the synthesis of a library of N-aryl acrylamide derivatives with diverse substitution patterns on the phenyl ring. mdpi.com

Furthermore, the acrylamide functionality can participate in cycloaddition reactions . For instance, the double bond can act as a dienophile in Diels-Alder reactions, leading to the formation of cyclic adducts. The acrylamide moiety can also undergo polymerization. researchgate.net

Modification can also be achieved through reactions that extend the conjugated system. For example, a Knoevenagel condensation of an appropriate aldehyde with an N-substituted 2-cyanoacetamide (B1669375) can yield 2,3-disubstituted acrylamide derivatives. ekb.egmdpi.com While the target compound is already a 3-substituted acrylamide, related synthetic strategies could be used to introduce further complexity.

| Reaction Type | Reagents and Conditions | Potential Product |

| Michael Addition | Nucleophile (e.g., Thiol, Amine) | 3-(2-furyl)-3-(nucleophile)-N-(3-nitrophenyl)propanamide |

| Synthesis Variation | Substituted aniline, Acryloyl chloride, Base | 3-(2-furyl)-N-(substituted-phenyl)acrylamide |

| α-Functionalization | (e.g., via 2-cyanoacetamide) | 2-cyano-3-(2-furyl)-N-(3-nitrophenyl)acrylamide |

Advanced Spectroscopic and Structural Elucidation Studies

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of 3-(2-furyl)-N-(3-nitrophenyl)acrylamide, revealing details about its conformation, bond lengths, and bond angles in the solid state.

The crystal structure of related acrylamide (B121943) derivatives reveals the presence of extensive intermolecular interactions that dictate the packing of molecules in the crystal lattice. For this compound, it is anticipated that similar forces would be at play. The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). Consequently, intermolecular N-H···O=C hydrogen bonds are expected to be a dominant feature, likely forming chains or dimeric motifs that organize the molecules into higher-order structures. For instance, in analogous structures, these interactions often result in the formation of two-dimensional sheets. researchgate.net

Furthermore, the aromatic nature of the furyl and nitrophenyl rings suggests the presence of π-π stacking interactions. These non-covalent interactions, where the electron clouds of adjacent aromatic rings overlap, would further stabilize the crystal packing. The specific geometry of these stacks (e.g., parallel-displaced or T-shaped) would be determined by the electronic properties of the rings. The electron-withdrawing nitro group on the phenyl ring and the electron-rich furan (B31954) ring could lead to specific electrostatic interactions that influence their relative arrangement.

The flexibility of the this compound molecule arises from the rotation around several single bonds. X-ray diffraction analysis would provide precise values for the torsional angles, defining the molecule's preferred conformation in the crystal. Key torsional angles of interest include those describing the orientation of the furan and nitrophenyl rings relative to the central acrylamide backbone.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be used to confirm the identity and purity of this compound and to assign all proton and carbon signals unambiguously.

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons on the furan and nitrophenyl rings would appear in the downfield region (typically 6.5-8.5 ppm). The vinylic protons of the acrylamide group would also be in this region, with their coupling constant (J-value) confirming the E (trans) or Z (cis) configuration of the double bond. The amide N-H proton would likely appear as a broad singlet.

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be found at the most downfield position (around 165 ppm). The carbons of the aromatic rings and the double bond would resonate in the 110-150 ppm range. The position of the carbon atoms in the nitrophenyl ring would be influenced by the strong electron-withdrawing effect of the nitro group. These 1D spectra are crucial for confirming the basic structural framework and assessing the sample's purity. sigmaaldrich.com

Hypothetical ¹H and ¹³C NMR Data Table This table is a hypothetical representation of expected chemical shifts (ppm). Actual values would need to be determined experimentally.

| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|

| Amide (C=O) | - | ~165 |

| Amide (N-H) | ~8.0-9.0 (broad s) | - |

| Nitrophenyl-H | ~7.5-8.5 (m) | ~120-150 |

| Furyl-H | ~6.5-7.8 (m) | ~110-145 |

| Vinylic-H | ~6.5-7.5 (d) | ~115-140 |

To resolve any ambiguities from 1D NMR, a suite of 2D NMR experiments would be performed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be used to trace the connectivity between the vinylic protons and to identify adjacent protons on the furan and nitrophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the ¹³C signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity across quaternary carbons (like the carbonyl carbon and the substituted aromatic carbons) and across the amide bond, linking the nitrophenyl ring to the acrylamide core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It would provide valuable information about the molecule's conformation and stereochemistry in solution, which can be compared with the solid-state structure from X-ray diffraction.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in this compound.

The IR spectrum would be dominated by a strong absorption band for the amide C=O stretching vibration, typically found in the range of 1650-1680 cm⁻¹. Another key feature would be the N-H stretching vibration, appearing as a sharp or broad band around 3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would give rise to two strong bands, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C=C stretching from the alkene and aromatic rings would appear in the 1400-1600 cm⁻¹ region, while C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. vscht.czresearchgate.net

Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the C=C and C-C stretching vibrations of the aromatic rings and the vinyl group often produce strong signals in the Raman spectrum, providing a clear fingerprint of the molecule's backbone. jkps.or.krresearchgate.net

Characteristic Vibrational Frequencies Table This table presents expected absorption bands for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H (Amide) | Stretching | ~3300 | Medium-Strong |

| Aromatic C-H | Stretching | ~3100-3000 | Medium-Weak |

| C=O (Amide I) | Stretching | ~1680-1650 | Strong |

| C=C (Alkene/Aromatic) | Stretching | ~1620-1450 | Medium |

| N-H (Amide II) | Bending | ~1550 | Medium |

| NO₂ | Asymmetric Stretching | ~1530 | Strong |

| NO₂ | Symmetric Stretching | ~1350 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of a compound by providing its exact mass with high precision. For this compound (chemical formula: C₁₃H₁₀N₂O₄), HRMS would determine the monoisotopic mass, allowing for the confirmation of its elemental composition.

Typically, an electrospray ionization (ESI) source would be used to generate protonated molecules, [M+H]⁺, or other adducts. The analysis of these ions in a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, would yield a mass-to-charge ratio (m/z) with an accuracy in the parts-per-million (ppm) range.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to elucidate the fragmentation pathways. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be produced. This pattern provides invaluable information about the compound's structure, revealing the cleavage of the amide bond, fragmentations within the furan and nitrophenyl rings, and other characteristic losses.

Data Table: Predicted HRMS Data and Major Fragments

Without experimental data, a theoretical table of expected values is presented below. The exact mass is calculated based on the elemental composition, and the potential fragments are predicted based on the known fragmentation patterns of similar structures.

| Ion/Fragment | Chemical Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₃H₁₁N₂O₄⁺ | 259.0662 |

| [M-NO₂]⁺ | C₁₃H₁₀N₁O₂⁺ | 212.0655 |

| [C₉H₆NO₃]⁺ (3-nitrophenylacrylamide moiety) | C₉H₆N₁O₃⁺ | 176.0342 |

| [C₄H₃O]⁺ (furyl moiety) | C₄H₃O⁺ | 67.0178 |

| [C₇H₅O]⁺ (furylacrolein moiety) | C₇H₅O⁺ | 105.0335 |

| [C₆H₅NO₂]⁺ (nitroaniline moiety) | C₆H₅N₁O₂⁺ | 123.0318 |

Note: This table is predictive and not based on experimental results.

Spectroscopic Probes for Electronic Structure and Charge Distribution

The electronic properties of this compound would be investigated using various spectroscopic techniques, often complemented by computational chemistry methods like Density Functional Theory (DFT). These studies would provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), charge distribution, and intramolecular charge transfer characteristics, which are crucial for understanding its reactivity and potential applications in materials science or medicinal chemistry.

UV-Visible spectroscopy would reveal the electronic transitions within the molecule. The presence of the conjugated system, including the furan ring, the acrylamide backbone, and the nitrophenyl group, is expected to result in characteristic absorption bands. The position and intensity of these bands would be sensitive to the electronic nature of the substituents and the solvent environment.

Computational studies would allow for the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like this compound, the HOMO is likely to be distributed over the electron-rich furan ring and the acrylamide linker, while the LUMO would be expected to be localized on the electron-withdrawing nitrophenyl moiety. The energy gap between the HOMO and LUMO would be a key parameter in determining the molecule's electronic behavior.

Data Table: Predicted Electronic Properties

The following table presents a hypothetical summary of electronic properties that would be determined through a combination of spectroscopic and computational methods.

| Property | Predicted Characteristic |

| UV-Vis Absorption (λmax) | Expected in the range of 300-400 nm, corresponding to π-π* transitions within the conjugated system. A potential shoulder or separate band for n-π* transitions might also be observed. |

| HOMO Localization | Predicted to be primarily on the 2-furyl and acrylamide portions of the molecule, which act as the electron-donating part. |

| LUMO Localization | Predicted to be concentrated on the 3-nitrophenyl group, serving as the electron-accepting moiety. |

| HOMO-LUMO Energy Gap | The energy difference would be calculated to predict the molecule's electronic transition energy and its potential as an electronic material. A smaller gap would suggest easier electronic excitation. |

| Molecular Electrostatic Potential (MEP) | MEP maps would visualize the charge distribution, with negative potential (red) around the nitro group and the carbonyl oxygen, and positive potential (blue) around the amide proton and furan ring protons. |

Note: This table is predictive and not based on experimental results.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations offer a detailed view of the electronic landscape of 3-(2-furyl)-N-(3-nitrophenyl)acrylamide.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound can be meticulously examined using DFT, often with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). This analysis reveals the distribution of electrons and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher polarizability and a greater ease of electronic excitation. For instance, in related acrylamide (B121943) derivatives, the introduction of electron-withdrawing or donating groups has been shown to modulate this gap significantly. The analysis would also involve mapping the electrostatic potential surface to identify electron-rich and electron-deficient regions, which are key to understanding intermolecular interactions.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.85 | Represents the ability to donate an electron. |

| LUMO Energy | -2.40 | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 4.45 | Indicates chemical reactivity and stability. |

Note: The data in this table is illustrative and represents the type of information that would be generated from a DFT calculation.

Predictions of Molecular Reactivity and Reaction Intermediates

Global and local reactivity descriptors derived from DFT calculations can predict the most probable sites for electrophilic and nucleophilic attacks. Parameters such as electronegativity, chemical hardness, and the Fukui function provide a quantitative measure of reactivity. For this compound, the furan (B31954) ring, the acrylamide backbone, and the nitrophenyl moiety all present distinct reactive possibilities. The Fukui function, for example, would highlight specific atoms susceptible to radical, electrophilic, or nucleophilic attack, thereby predicting the behavior of the molecule in different chemical environments and helping to postulate the structures of potential reaction intermediates.

Conformational Landscape Exploration and Energy Minima Identification

The flexibility of the acrylamide linker allows this compound to adopt various conformations. A systematic conformational search, often performed using computational methods, is essential to identify the most stable, low-energy structures. By rotating the single bonds—particularly the C-N amide bond and the bonds connecting the rings to the acrylamide bridge—a potential energy surface can be mapped. This exploration reveals the global energy minimum, which corresponds to the most populated conformation at equilibrium, as well as other local minima that might be accessible under different conditions. Understanding the preferred three-dimensional structure is a prerequisite for meaningful molecular docking and QSAR studies.

Molecular Docking Studies with Hypothesized Biological Targets (focused on interaction mechanisms, not therapeutic outcome)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the case of this compound, docking studies could be employed to investigate its binding mechanism with hypothetical protein targets. This process involves placing the ligand (the acrylamide derivative) into the binding site of a receptor and calculating the binding affinity based on scoring functions. The primary goal of such studies would be to elucidate the interaction mechanisms at a molecular level. This includes identifying key amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the furan or nitrophenyl rings and aromatic residues in the protein.

Table 2: Illustrative Docking Interaction Analysis for this compound with a Hypothesized Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| LYS72 | Hydrogen Bond | 2.9 |

| GLU91 | Hydrogen Bond | 3.1 |

| LEU134 | Hydrophobic | 3.8 |

| PHE145 | Pi-Pi Stacking | 4.2 |

Note: This table presents a hypothetical scenario of interactions to illustrate the output of a molecular docking study.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Frameworks

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. To build a QSAR/QSPR model for a class of compounds including this compound, a dataset of structurally related molecules with known activities or properties is required. Various molecular descriptors—such as constitutional, topological, and quantum chemical parameters—would be calculated for each compound. Statistical methods like multiple linear regression or machine learning algorithms would then be used to develop a mathematical equation that relates these descriptors to the observed activity or property. Such a model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of compounds with optimized properties.

Development of Predictive Models for Chemical Behavior in Research Systems

In the absence of extensive experimental data for this compound, theoretical and computational chemistry methods provide a powerful alternative for predicting its chemical behavior. These in silico approaches allow for the investigation of molecular structure, reactivity, and potential biological activity, thereby guiding further research. The primary methods employed for acrylamide derivatives include Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT can be used to optimize the molecular geometry, calculate electronic properties, and predict reactivity.

A study on the related compound, N-(4-nitrophenyl)acrylamide, utilized DFT to characterize its structure and reactivity. researchgate.net The calculations were performed to determine various global reactivity descriptors, which are crucial for predicting how the molecule will interact with other chemical species. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), electronegativity (χ), chemical hardness (η), and chemical potential (μ). researchgate.net

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net These parameters are instrumental in predicting the molecule's stability and reaction kinetics.

For instance, theoretical calculations on N-(4-nitrophenyl)acrylamide provided insights into its electronic properties, which are summarized in the table below. researchgate.net Similar calculations could be applied to this compound to predict its behavior.

Table 1: Calculated Global Reactivity Descriptors for N-(4-nitrophenyl)acrylamide

| Descriptor | Value (eV) |

|---|---|

| EHOMO | -8.359 |

| ELUMO | -1.866 |

| Energy Gap (ΔE) | 6.492 |

| Electronegativity (χ) | 5.1125 |

| Chemical Hardness (η) | 3.246 |

This data is for the related compound N-(4-nitrophenyl)acrylamide and is presented as an example of the application of DFT calculations. researchgate.net

Furthermore, computational studies on other acrylamide derivatives, such as those used as corrosion inhibitors, have also employed DFT to understand their interaction with metal surfaces. nih.govmdpi.com These studies calculate parameters like the fraction of electrons transferred (ΔN) and adsorption energy to predict the efficiency of these molecules in preventing corrosion, demonstrating the versatility of DFT in predicting chemical behavior in various systems. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are predictive tools that can estimate the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

A QSAR modeling approach was successfully used to generate a predictive model for the cytotoxicity of a series of 2-phenylacrylonitriles, which included compounds with a 3-(furan-2-yl)acrylamide core, against the MCF-7 breast cancer cell line. nih.gov This type of model is particularly useful when the precise biological target is unknown, as it focuses on correlating structural features with the observed biological outcome. nih.gov

The development of a robust QSAR model involves several steps:

Data Set Preparation: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods are used to select the most relevant descriptors and build a regression model that correlates these descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

In the study of 2-phenylacrylonitriles, a final QSAR model was developed that included seven molecular descriptors. nih.gov This model demonstrated a good fit to the observed data and good internal validation statistics, indicating its potential to predict the cytotoxicity of similar compounds. nih.gov

Table 2: Example of Molecular Descriptors Used in a QSAR Model for Acrylamide Derivatives

| Descriptor | Description |

|---|---|

| AATS5m | Average Broto-Moreau autocorrelation of a topological structure - lag 5 / weighted by atomic masses |

| SpMax8_Bhv | Largest absolute eigenvalue of Burden matrix - order 8 / weighted by van der Waals volumes |

| RPCG | Relative positive charge |

| piPC08 | π-Path count of order 08 |

| TDB08v | 3D-Topological Distance Based autocorrelation - lag 08 / weighted by van der Waals volumes |

| RDF100u | Radial Distribution Function - 10.0 / unweighted |

| Mor22u | 3D-MoRSE - signal 22 / unweighted |

This table presents a selection of descriptors used in a QSAR study of related acrylamide derivatives to illustrate the types of parameters used in such models. nih.gov

The physical interpretation of these descriptors can provide valuable insights into the structure-activity relationships, helping to identify which structural features are important for the desired biological activity. nih.gov For this compound, a similar QSAR approach could be employed to develop predictive models for its various potential biological activities, provided a suitable dataset of related compounds is available.

Exploration of Biological and Biochemical Interaction Mechanisms

Investigations into Cellular and Molecular Modulation

The acrylamide (B121943) scaffold, characterized by the presence of a furan (B31954) ring and a nitrophenyl group, provides a framework for diverse biochemical interactions. Research into the cellular and molecular modulation by 3-(2-furyl)-N-(3-nitrophenyl)acrylamide and structurally similar compounds has revealed a range of activities, from enzyme inhibition to the alteration of critical cellular pathways.

While extensive research on the direct interaction of this compound with a broad spectrum of enzymes is not widely documented, the acrylamide class of compounds has been investigated for inhibitory potential against various enzymatic targets.

HIV-1 Integrase: The human immunodeficiency virus type 1 (HIV-1) integrase is a crucial enzyme for viral replication, making it a significant target for antiretroviral therapy. This enzyme facilitates the insertion of the viral DNA into the host cell's genome through two main catalytic reactions: 3'-end processing and strand transfer. The inhibition of the strand transfer step is a key mechanism for a class of inhibitors known as integrase strand transfer inhibitors (INSTIs). While specific inhibitory data for this compound against HIV-1 integrase is not available, related compounds containing diketo acid functionalities have been shown to be potent inhibitors by chelating essential metal ions in the enzyme's active site. The search for novel, non-diketo acid inhibitors remains an active area of research to overcome drug resistance.

Cholinesterases: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for conditions like Alzheimer's disease to enhance cholinergic neurotransmission. Various synthetic compounds, including derivatives of natural products, have been evaluated for their AChE inhibitory activity. Although specific studies on this compound are lacking, the broader class of acrylamide derivatives has been explored for this purpose, with structure-activity relationship (SAR) models suggesting that specific physicochemical features can distinguish active from non-active compounds.

Currently, there is limited specific research available in the public domain detailing the inhibitory mechanisms of this compound against tyrosinase, α-glucosidase, or monoamine oxidase (MAO).

The interaction of acrylamide derivatives with cellular receptors is a significant area of pharmacological research.

Nicotinic Acetylcholine Receptors (nAChRs): These receptors are ligand-gated ion channels that play a critical role in neurotransmission in both the central and peripheral nervous systems. A structurally related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, has been identified as a highly selective positive allosteric modulator (PAM) of the α7 subtype of nAChRs. Positive allosteric modulators bind to a site on the receptor distinct from the primary agonist binding site, enhancing the receptor's response to the agonist. This modulation of α7 nAChRs has been linked to potential therapeutic effects in cognitive and anxiety-related processes.

Transient Receptor Potential Vanilloid 1 (TRPV1): The TRPV1 receptor is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin. It is a key target for the development of new analgesics. The modulation of TRPV1 can occur through agonists, antagonists, or allosteric modulators. While direct studies on this compound are not prominent, the cinnamide (cinnamoyl-amide) scaffold, which is structurally related to acrylamide derivatives, is a known feature of some TRPV1 antagonists.

Acrylamide and its derivatives have been shown to interact with fundamental cellular pathways, including those related to DNA integrity and cell proliferation.

Modulation of DNA Damage: A compound with high structural similarity, 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide, also known as AF-2, has been studied for its genotoxic effects. Research has demonstrated its ability to induce DNA damage and repair mechanisms in bacterial cells. Studies on mammalian cells have shown that AF-2 can cause chromosome aberrations, primarily chromatid breaks, in bone marrow cells. The genotoxicity of acrylamide itself is often attributed to its metabolite, glycidamide, which can form DNA adducts and induce oxidative stress, leading to DNA damage. These findings suggest that the nitrofuran and acrylamide moieties are critical for this activity.

Gene Regulation and Cell Proliferation: The effects of acrylamide compounds on cell cycle and differentiation have been investigated in various cell lines. For instance, acrylamide has been shown to reduce the number of viable cells by inhibiting proliferation and inducing cell death in undifferentiated neural progenitor and neuroblastoma cell lines. Furthermore, it can interfere with the differentiation process, affecting the expression of neuronal and astrocyte biomarkers. Studies on other nitrophenyl-containing heterocyclic compounds have also demonstrated antiproliferative effects against cancer cell lines such as MCF7 and HEPG2, inducing apoptosis and arresting the cell cycle.

Antimicrobial Research Perspectives

The potential of acrylamide derivatives as antimicrobial agents has been an area of scientific inquiry, focusing on their mechanisms of action and cellular targets.

The acrylamide structure can influence microbial growth, although the effects can be species-dependent. Some studies have shown that acrylamide can stimulate the growth of certain bacteria, such as Lactobacillus acidophilus, and yeasts like Kluyveromyces lactis. It has been proposed that some microorganisms may be able to utilize acrylamide as a source of carbon and nitrogen, potentially degrading it via amidase enzymes. Conversely, the parent compound acrylamide has been observed to alter the composition of gut microbiota, which can affect the host's susceptibility to infections. The antimicrobial properties of synthetic acrylamide derivatives have also been noted against various Gram-positive and Gram-negative bacteria.

The precise cellular targets of this compound in microorganisms have not been fully elucidated. However, for the broader class of acrylamide derivatives, several potential mechanisms have been proposed. The antimicrobial action may involve the disruption of microbial cell membrane integrity or the inhibition of essential enzymes. The lipophilicity and electronic properties conferred by the furyl and nitrophenyl groups could facilitate the compound's passage through the microbial cell wall and membrane, allowing it to interact with intracellular targets. Further research is needed to identify the specific molecular interactions responsible for the observed antimicrobial effects.

Structure Activity Relationship Sar Analysis in Academic Contexts

Elucidation of Key Pharmacophore Features and Their Role in Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For acrylamide (B121943) derivatives, these features typically include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic aromatic rings. researchgate.net In the case of 3-(2-furyl)-N-(3-nitrophenyl)acrylamide, several key pharmacophoric features can be identified:

Hydrogen Bond Acceptors : The oxygen atom of the furan (B31954) ring, the carbonyl oxygen of the acrylamide group, and the two oxygen atoms of the nitro group can all act as hydrogen bond acceptors. nih.gov These features are crucial for forming hydrogen bonds with amino acid residues in target proteins. nih.gov

Hydrogen Bond Donor : The amide (N-H) group in the acrylamide linker serves as a primary hydrogen bond donor. nih.gov

Aromatic/Hydrophobic Regions : The 2-furyl ring and the 3-nitrophenyl ring constitute two distinct aromatic regions. These planar structures can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues within a receptor's binding pocket.

These features collectively create a specific spatial and electronic profile that dictates the molecule's ability to bind to a biological target.

| Pharmacophore Feature | Molecular Moiety | Potential Interaction Role |

|---|---|---|

| Hydrogen Bond Acceptor | Furan Oxygen, Carbonyl Oxygen, Nitro Group Oxygens | Forms hydrogen bonds with donor groups in biological targets. nih.gov |

| Hydrogen Bond Donor | Amide N-H | Forms hydrogen bonds with acceptor groups in biological targets. nih.gov |

| Aromatic/Hydrophobic Ring | 2-Furyl Ring | Participates in π-π stacking and hydrophobic interactions. |

| Aromatic/Hydrophobic Ring | 3-Nitrophenyl Ring | Participates in hydrophobic interactions and potential hydrogen bonding via the nitro group. |

Impact of Substituent Effects on Molecular Recognition and Biological Modulation

The substituents on the aromatic rings and the acrylamide backbone significantly influence the molecule's electronic properties, solubility, and steric profile, thereby modulating its biological activity.

The 2-Furyl Group : The furan moiety is a five-membered aromatic heterocycle. Its presence can enhance neurotropic activity and contribute to π-π stacking interactions within target proteins. The oxygen atom also influences the ring's electron density and can act as a hydrogen bond acceptor.

The Acrylamide Linker : The acrylamide core is a key structural element. The α,β-unsaturated carbonyl system makes the β-carbon an electrophilic site, susceptible to Michael addition reactions with nucleophiles like deprotonated cysteine residues in proteins. nih.gov This covalent modification can lead to irreversible inhibition of target enzymes or proteins. nih.gov The rigidity of the double bond also helps to hold the furan and phenyl moieties in a defined spatial orientation.

Conformation-Activity Relationships

The biological activity of a molecule is highly dependent on its three-dimensional conformation. For this compound, several conformational aspects are noteworthy:

Planarity : The conjugated system extending from the furan ring, through the acrylamide double bond and carbonyl group, to the phenyl ring encourages a relatively planar conformation. This planarity is often crucial for effective stacking interactions within a flat binding site.

Cis/Trans Isomerism : The double bond of the acrylamide group can exist in either a cis or trans (E/Z) configuration. The trans (E) isomer is generally more stable and often the more biologically active form due to reduced steric hindrance.

Comparative Analysis with Related Acrylamide Derivatives and Heterocyclic Compounds

Comparing this compound with structurally similar compounds provides valuable SAR insights.

2-(2-furyl)-3-(5-nitro-2-furyl)-acrylamide (AF-2) : This compound is a close analogue where the nitrophenyl group is replaced by a nitrofuran group. nih.govlca-data.com AF-2 was formerly used as a food additive and has been studied for its biological effects. nih.govnih.gov The key difference is the replacement of a benzene (B151609) ring with a furan ring, which alters the electronic properties, size, and potential for hydrogen bonding, leading to different biological outcomes. nih.govnih.gov

N-(4-fluorophenyl)-3-(2-furyl)acrylamide : In this derivative, the 3-nitrophenyl group is replaced by a 4-fluorophenyl group. The fluorine atom is a weak electron-withdrawing group and can enhance metabolic stability and membrane permeability. This substitution removes the strong hydrogen-bonding and electron-withdrawing character of the nitro group, likely leading to a different biological activity profile.

Other Acrylamide Derivatives : A broad range of acrylamide derivatives have been synthesized and evaluated for various biological activities. For example, derivatives with a pyridyl ring instead of a furyl ring have shown potent antiallergic activity. nih.govnih.gov Studies on (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamides have demonstrated that different substituents on the phenyl ring (e.g., hydroxy, methoxy) can fine-tune antioxidant properties. researchgate.netmdpi.com These comparisons underscore that the nature of the heterocyclic and aromatic rings attached to the acrylamide scaffold is a critical determinant of the specific biological activity. researchgate.net

| Compound Name | Key Structural Difference from Target Compound | Reported Finding/Activity | Reference |

|---|---|---|---|

| 2-(2-furyl)-3-(5-nitro-2-furyl)-acrylamide (AF-2) | 3-nitrophenyl group replaced by a 5-nitro-2-furyl group. | Studied for carcinogenic activity and as a tumor initiator. nih.govnih.gov | nih.govnih.gov |

| N-(4-fluorophenyl)-3-(2-furyl)acrylamide | 3-nitrophenyl group replaced by a 4-fluorophenyl group. | Fluorine may enhance metabolic stability; potential anticancer and neuroprotective properties noted for similar structures. | |

| N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-3-(3-pyridyl)acrylamide | Furan and nitrophenyl groups replaced by pyridyl and a large piperazinylbutyl group. | Exhibited potent antiallergic activity. nih.gov | nih.gov |

| (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamides | Furan replaced by various substituted phenyls; nitrophenyl replaced by a pyridyl group. | Showed potential as antioxidant agents, with activity dependent on phenyl substituents. researchgate.net | researchgate.net |

| 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide | Different substituents on all parts of the molecule; addition of a cyano group. | Acts as an effective corrosion inhibitor for copper. mdpi.com | mdpi.com |

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring in Research Settings

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of synthesized "3-(2-furyl)-N-(3-nitrophenyl)acrylamide" and for monitoring the progress of its synthesis reactions.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of "this compound" due to the compound's polarity and UV-absorbing properties conferred by the aromatic rings and the conjugated acrylamide (B121943) system. A reversed-phase HPLC method would be the standard approach, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

For purity assessment, a sample of the synthesized compound is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to "this compound" and potentially smaller peaks representing impurities, starting materials, or byproducts. The peak area of the main component relative to the total peak area provides a quantitative measure of its purity.

In reaction monitoring, small aliquots are withdrawn from the reaction mixture at different time intervals. These samples are then analyzed by HPLC to track the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient elution, e.g., starting at 40% Acetonitrile and increasing to 90%) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm and 320 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) could also be employed, although it is generally more suitable for volatile and thermally stable compounds. Given the relatively high molecular weight and potential for thermal degradation of the acrylamide functional group, derivatization might be necessary to increase volatility and thermal stability before GC analysis. However, for monitoring the presence of volatile starting materials or low molecular weight byproducts in a reaction, GC can be a valuable tool.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis in Reaction Studies

For the analysis of "this compound" within complex matrices, such as crude reaction mixtures or biological samples in metabolic studies, hyphenated techniques are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool that combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.

In an LC-MS/MS system, the effluent from the HPLC column is introduced into the ion source of a mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the compound of interest is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for the quantification of the analyte even at very low concentrations in the presence of co-eluting interferences.

The fragmentation pattern of "this compound" in the mass spectrometer is characteristic of its molecular structure and can be used for unambiguous identification. The expected molecular ion [M+H]⁺ would have an m/z corresponding to its molecular weight plus the mass of a proton. Fragmentation would likely occur at the amide bond and other labile sites within the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value/Fragment |

| Molecular Formula | C₁₃H₁₀N₂O₄ |

| Molecular Weight | 258.23 g/mol |

| Predicted [M+H]⁺ (m/z) | 259.06 |

| Potential Fragment Ions (m/z) | Fragments corresponding to the furylacryloyl moiety and the 3-nitroaniline (B104315) moiety. |

This technique is invaluable for identifying and quantifying trace-level intermediates and byproducts in reaction studies, providing crucial insights into the reaction mechanism.

Electrochemical Investigations for Redox Behavior Characterization

Electrochemical methods, such as cyclic voltammetry (CV), can be utilized to investigate the redox properties of "this compound". The presence of the nitroaromatic group and the furan (B31954) ring suggests that the molecule will exhibit interesting electrochemical behavior.

The nitro group (-NO₂) is a well-known electroactive functional group that can undergo reduction. The reduction of a nitroaromatic compound typically proceeds in a stepwise manner. In aprotic media, it often involves an initial reversible one-electron reduction to form a radical anion. Further reduction at more negative potentials can lead to the formation of the nitroso and hydroxylamine derivatives, and ultimately the corresponding amine. The exact potentials and the number of electron transfers will depend on the solvent, pH, and the electronic environment of the nitro group.

The furan ring can also be electrochemically active, typically undergoing oxidation at positive potentials. The oxidation potential is a measure of the ease with which the furan ring can donate an electron and is influenced by the substituents on the ring.

A cyclic voltammetry experiment on "this compound" would likely reveal a cathodic peak corresponding to the reduction of the nitro group and an anodic peak corresponding to the oxidation of the furan moiety. The positions and shapes of these peaks would provide valuable information about the redox potentials, the reversibility of the electron transfer processes, and the stability of the resulting radical ions.

Table 3: Hypothetical Electrochemical Data for this compound

| Process | Potential Range (vs. Ag/AgCl) | Characteristics |

| Nitro Group Reduction | -0.5 V to -1.5 V | One or more cathodic peaks, potentially showing quasi-reversible or irreversible behavior depending on the conditions. |

| Furan Moiety Oxidation | +1.0 V to +2.0 V | Anodic peak, likely irreversible due to the reactive nature of the furan radical cation. |

These electrochemical studies are crucial for understanding the electronic properties of the molecule and can be relevant in fields such as materials science for the development of novel electronic materials or in medicinal chemistry for understanding potential mechanisms of action or metabolic pathways.

Future Research Trajectories and Potential Academic Contributions

Design and Synthesis of Next-Generation Analogues with Tunable Interaction Profiles

The core structure of 3-(2-furyl)-N-(3-nitrophenyl)acrylamide is a versatile scaffold amenable to extensive synthetic modification. Future research will likely focus on the rational design and synthesis of next-generation analogues to achieve finely tuned interaction profiles with biological targets. The acrylamide (B121943) moiety is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues like cysteine on proteins. nih.govresearchgate.net This reactivity is a cornerstone of its potential as a targeted covalent inhibitor. nih.govnovartis.com

Synthetic strategies will likely involve established methods for amide bond formation, such as the reaction of a substituted cinnamoyl chloride with an appropriate aniline (B41778). Exploring variations in all three key components of the molecule could yield a library of analogues with diverse properties:

The Phenyl Ring: The position and nature of the substituent on the N-phenyl ring are critical. The existing nitro group at the 3-position is strongly electron-withdrawing, which can influence the reactivity of the acrylamide warhead. nih.gov Future analogues could explore moving the nitro group to the 2- or 4-position or replacing it with other electron-withdrawing or electron-donating groups to modulate target affinity and selectivity.

The Acrylamide Backbone: Introducing substituents at the α- or β-position of the acrylamide can significantly alter its electrophilicity and reaction kinetics. For instance, adding an electron-withdrawing cyano group at the α-position is a known strategy to create reversible covalent inhibitors. nih.gov

Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically synthesizing and evaluating these new analogues, researchers can build predictive models for how specific structural changes impact biological activity. nih.govresearchgate.net

Table 1: Representative Acrylamide Analogues and Their Biological Activities This table, based on data from related compounds, illustrates how structural modifications can influence biological outcomes, providing a blueprint for designing future analogues of this compound.

| Compound/Analogue | Structural Modification | Biological Activity/Target | Reported IC50/Potency |

| N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-3-(3-pyridyl)acrylamide | Introduces a piperazinylbutyl chain and a pyridine (B92270) ring | Antiallergic; 5-Lipoxygenase Inhibition | More potent than caffeic acid in vitro. nih.gov |

| Osimertinib | Contains an indole-substituted pyrimidine (B1678525) and a dimethylamino-acrylamide | Covalent inhibitor of EGFRT790M | Potent inhibition of mutant EGFR. nih.gov |

| N-(4-nitrophenyl)acrylamide | Simple nitrophenyl acrylamide | Cytotoxicity against HeLa cells | IC50 of 1 mM. researchgate.net |

| Ibrutinib | Contains a pyrazolopyrimidine scaffold and an acrylamide warhead | Covalent inhibitor of Bruton's tyrosine kinase (BTK) | Low nanomolar concentrations. |

This table is for illustrative purposes, showing data from related acrylamide-containing compounds to suggest potential research directions.

Integration with Advanced Materials Science and Polymer Chemistry Research

The acrylamide functional group is a versatile monomer for polymerization. researchgate.net This opens a significant research trajectory for integrating this compound into advanced materials and polymers. The unique combination of the furan (B31954) and nitrophenyl groups could impart novel properties to the resulting polymers.

Future research in this area could include:

Homopolymerization and Copolymerization: The compound can be polymerized via free-radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for the synthesis of polymers with controlled molecular weights and architectures. nih.govmit.edu It could also be copolymerized with other monomers, like N-isopropylacrylamide (NIPAm) or acrylic acid, to create "smart" materials that respond to stimuli like temperature or pH. mdpi.com

Functional Hydrogels: Polyacrylamide-based hydrogels are extensively used as biomaterials for applications like drug delivery and tissue engineering scaffolds. mdpi.comresearchgate.net Hydrogels synthesized from this compound could possess unique properties. The nitroaromatic groups might offer sites for further chemical modification or provide specific interactions with encapsulated therapeutic agents. nih.gov

Conducting Polymers and Nanocomposites: The furan ring is a component of some conducting polymers. It is conceivable that polymers derived from this monomer could be combined with materials like polyaniline to create functional nanocomposites with applications in sensors or actuators. nih.gov

Table 2: Potential Applications of Polymers Derived from Acrylamide Monomers

| Polymer Type | Monomer Class | Potential Application | Reference |

| Thermo-responsive Hydrogels | N-isopropylacrylamide (NIPAm) | Drug delivery, cell scaffolds | mdpi.com |

| Injectable Hydrogels | Acrylamide-based | Soft tissue fillers, body contouring | ingentaconnect.com |

| Functionalized Nanocomposites | Acrylamide and Polyaniline | Sensors, actuators | nih.gov |

| Biocompatible Scaffolds | Acrylamide and Cellulose | Tissue engineering, antibiotic delivery | mdpi.com |

Exploration of Novel Mechanistic Pathways and Target Identification

A critical area of future research is to elucidate the specific molecular mechanisms by which this compound exerts biological effects and to identify its protein targets. The α,β-unsaturated carbonyl structure of the acrylamide group makes it a soft electrophile that preferentially reacts with soft nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins. nih.govresearchgate.net This reaction, a Michael-type addition, can lead to the inactivation of key enzymes or the disruption of protein function, forming the basis of its potential toxicity and therapeutic activity. acs.orgnih.gov

Future investigations should focus on:

Covalent Target Engagement: The primary hypothesis is that the compound acts as a covalent inhibitor. nih.govnih.gov Research should aim to confirm this and to identify the specific cysteine residues it modifies within the proteome. Techniques like activity-based protein profiling (ABPP) using a tagged version of the compound would be invaluable for this purpose. youtube.com

Modulation of Reactivity: The electron-withdrawing nitro group is expected to increase the electrophilicity of the acrylamide "warhead," potentially enhancing its reactivity. nih.gov Computational studies, including quantum mechanics (QM) and machine learning (ML) models, could predict the reactivity of designed analogues and guide synthesis efforts toward compounds with optimal potency and minimal off-target effects. novartis.com

Downstream Signaling Pathways: Once primary targets are identified, research must unravel the downstream consequences of their inhibition. This involves studying how target modification affects cellular signaling pathways, leading to observed phenotypes like cell cycle arrest or apoptosis.

Development of the Chemical Compound as a Research Tool or Probe

High-quality chemical probes are essential reagents for dissecting complex biological processes and validating new drug targets. nih.govnih.gov Given its reactive nature and unique structure, this compound could be developed into a powerful research tool. oicr.on.camdpi.com

Key future directions in this area include:

Fluorescent Probes: The furan moiety is a component of some fluorescent molecules. nih.govnih.gov By conjugating a fluorophore to the scaffold or by synthetically modifying the core structure to enhance its intrinsic fluorescence, the compound could be transformed into a probe for biological imaging. researchgate.netresearchgate.net Such a probe would allow for the visualization of its subcellular localization and its interaction with target proteins in living cells.

Activity-Based Probes (ABPs): An ABP version of the compound could be created by incorporating a reporter tag (like biotin (B1667282) or a clickable alkyne group) that allows for the detection and enrichment of its protein targets from complex biological samples. youtube.com This is a powerful strategy for target identification and for assessing the engagement of the compound with its targets in a cellular context.

Pathway Interrogation: Even without a specific target identified, the compound could be used as a tool to perturb and study biological pathways where electrophilic stress or covalent modification plays a role. nih.gov

Multidisciplinary Research Collaborations in Chemical Biology

The successful translation of a promising chemical entity like this compound from a laboratory curiosity to a validated tool or therapeutic lead requires a broad range of expertise. Forging multidisciplinary collaborations, particularly between academia and industry, will be essential for realizing its full potential. youtube.comsmw.ch

Future progress will be accelerated by establishing partnerships that leverage complementary strengths:

Academia-led Discovery: University laboratories are ideally positioned to conduct fundamental research, including the synthesis of novel analogues, initial biological screening, and in-depth mechanistic studies. researchgate.netnih.gov

Industry-led Development: Pharmaceutical and biotechnology companies can provide crucial resources and expertise in areas such as high-throughput screening (HTS), medicinal chemistry optimization, pharmacokinetics, toxicology, and clinical trial design. nih.govdrugbank.com

Hybrid Models: Innovative collaboration models, such as co-located research centers or pre-competitive consortia, can bridge the gap between academic discovery and industrial application. smw.ch For example, an academic group might synthesize a library of analogues, which are then screened by an industry partner's HTS platform to identify initial hits for a joint development program. The development of CAR-T therapies and the Keytruda (Pembrolizumab) cancer immunotherapy are prominent examples of successful outcomes from such academia-industry partnerships. mrlcg.com

Such collaborations ensure that fundamental scientific insights are effectively translated into tangible applications that can ultimately benefit society. drugbank.com

Conclusion

Synthesis of Current Academic Understanding

The academic understanding of 3-(2-furyl)-N-(3-nitrophenyl)acrylamide is situated within the broader context of research into furan-containing acrylamide (B121943) derivatives. While direct and extensive research on this specific compound is not widely documented in publicly available literature, a synthesis of the current knowledge can be extrapolated from studies on structurally related molecules. The core structure, featuring a furan (B31954) ring connected to an acrylamide backbone with a substituted phenyl group, is a common scaffold investigated for various biological activities.

The synthesis of such compounds generally involves the condensation of a furan-2-carbaldehyde with a suitable acetamide (B32628) derivative. For instance, the synthesis of related acrylamide derivatives has been achieved through methods like the Doebner reaction, which involves mixing substituted benzaldehydes with malonic acid and a base like pyridine (B92270), followed by reaction with an appropriate amine. Another common synthetic route is the reaction of an acryloyl chloride with a corresponding amine. Specifically for this compound, the likely synthetic pathway would involve the reaction of 3-(2-furyl)acryloyl chloride with 3-nitroaniline (B104315).

The biological significance of furan and acrylamide moieties is well-established, suggesting that their combination in this compound could confer interesting therapeutic properties. The furan ring is a key component in many bioactive compounds and approved drugs. The acrylamide backbone is also present in various molecules with demonstrated biological effects, including antimicrobial and anticancer activities.

Research on analogous compounds provides insights into the potential bioactivity of this compound. For example, various derivatives of acrylamide have been synthesized and evaluated for their antifungal properties. Similarly, nitrofuran derivatives have been studied for their antifungal activity against a range of fungal pathogens. The presence of the nitro group on the phenyl ring is also a feature of interest, as nitroaromatic compounds are known to have a wide spectrum of biological activities.

While specific experimental data for this compound is scarce, the collective knowledge on related furan-acrylamide derivatives suggests it is a compound of potential interest for further investigation in medicinal chemistry. The existing research on similar structures provides a solid foundation for predicting its chemical behavior and potential biological effects.

Identification of Knowledge Gaps and Future Research Imperatives